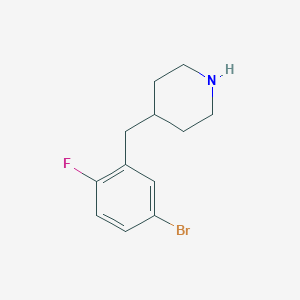![molecular formula C8H14N2O B13539856 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one](/img/structure/B13539856.png)
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-7-azabicyclo[221]heptan-7-yl)ethan-1-one is a bicyclic compound featuring an azabicycloheptane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxoammonium ions.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Ethanol can be used as a reducing agent in the presence of an electrode.
Reduction: Lithium aluminum hydride in dry tetrahydrofuran (THF) is commonly used.
Substitution: Electrophilic species such as sulfenyl and selenenyl reagents are used.
Major Products Formed
Oxidation: Oxoammonium ions.
Reduction: Corresponding alcohols.
Substitution: 1,2-addition products.
Scientific Research Applications
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one involves its interaction with molecular targets and pathways. For example, the compound can undergo oxidation to form oxoammonium ions, which can then participate in redox reactions . The specific molecular targets and pathways involved depend on the context of its application.
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[2.2.1]heptadienes: These compounds undergo similar electrophilic chalcogenation reactions.
7-Oxabicyclo[2.2.1]heptane: Used in the synthesis of various bioactive compounds.
Epibatidine: A potent analgesic with a similar azabicycloheptane structure.
Uniqueness
1-(2-Amino-7-azabicyclo[2.2.1]heptan-7-yl)ethan-1-one is unique due to its specific substitution pattern and potential for further functionalization. Its ability to undergo a variety of chemical reactions and its structural similarity to bioactive compounds make it a valuable compound for research and development.
Properties
Molecular Formula |
C8H14N2O |
|---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
1-(2-amino-7-azabicyclo[2.2.1]heptan-7-yl)ethanone |
InChI |
InChI=1S/C8H14N2O/c1-5(11)10-6-2-3-8(10)7(9)4-6/h6-8H,2-4,9H2,1H3 |
InChI Key |
DSMNEECELZBYJO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2CCC1C(C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



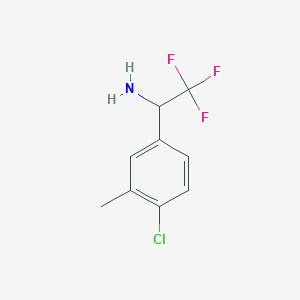
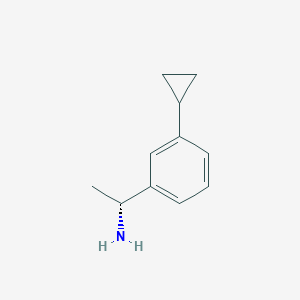
![Tert-butyl 3,8-diazaspiro[5.6]dodecane-3-carboxylate](/img/structure/B13539785.png)
amino}propanoic acid](/img/structure/B13539787.png)
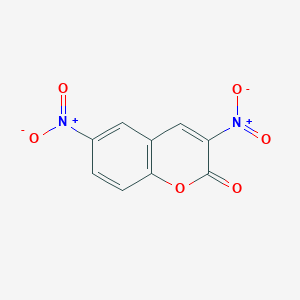
![3-[1-(Aminomethyl)cyclopropyl]benzoicacidhydrochloride](/img/structure/B13539790.png)
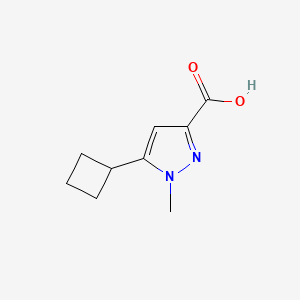
![Phosphonic acid, [2-[(phenylmethyl)amino]ethyl]-](/img/structure/B13539799.png)
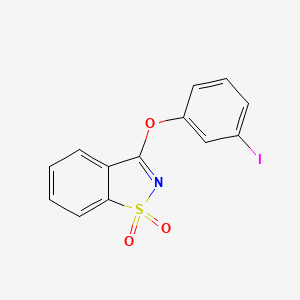
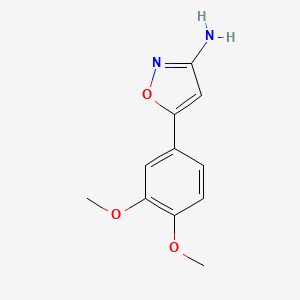
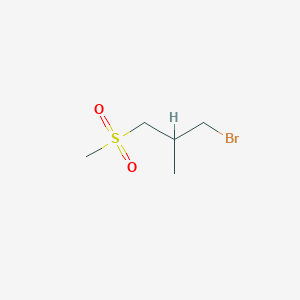
![6-bromo-1-[(tert-butoxy)carbonyl]-2,3-dihydro-1H-indole-4-carboxylicacid](/img/structure/B13539830.png)
